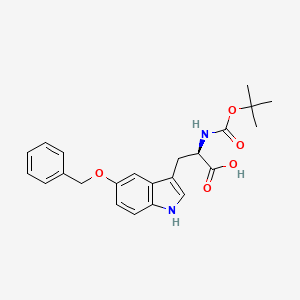

Boc-5-benzyloxy-d-tryptophan

Description

Contextualization within the Field of Unnatural Amino Acid Derivatives

Unnatural amino acids, which are not found in the standard genetic code of living organisms, have become indispensable tools in chemical biology and drug discovery. The incorporation of these novel building blocks into peptides and other molecules allows for the creation of structures with enhanced or entirely new properties. researchgate.net Boc-5-benzyloxy-D-tryptophan is a prime example of an unnatural amino acid derivative, designed to introduce specific functionalities and structural constraints that are not achievable with its natural counterparts. The presence of the benzyloxy group on the indole (B1671886) ring, for instance, can alter the electronic and steric properties of the tryptophan side chain, influencing molecular interactions and stability.

The synthesis of such unnatural amino acids is a significant area of research in itself, often requiring multi-step procedures to achieve the desired structure with high purity. nih.gov The development of methods to create these custom-designed building blocks has expanded the toolbox available to scientists, enabling the exploration of new chemical space and the design of novel bioactive compounds.

Significance as a Chiral Building Block in Advanced Organic Synthesis

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology, as the physiological effects of a molecule can be highly dependent on its specific three-dimensional arrangement. This compound is a chiral building block, meaning it possesses a specific stereochemistry (the D-configuration at the alpha-carbon). This defined stereochemistry is crucial in asymmetric synthesis, where the goal is to produce a target molecule as a single enantiomer. rsc.org

The use of chiral building blocks like this compound provides a reliable way to introduce a specific stereocenter into a larger molecule. This "chiral pool synthesis" approach is a powerful strategy in the creation of complex natural products and pharmaceuticals, where precise control over the stereochemistry is often a prerequisite for biological activity. The Boc protecting group plays a vital role in this process by preventing the amine group from undergoing unwanted reactions during synthetic transformations, and it can be readily removed under specific acidic conditions when no longer needed.

Overview of Key Research Domains and Methodological Contributions

The unique structural features of this compound have led to its application in several key research areas, particularly in peptide synthesis and medicinal chemistry. The Boc group is a well-established protecting group in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of amino acids to create custom peptides. nih.gov The benzyloxy group on the tryptophan indole ring serves a dual purpose: it can act as a protecting group for the indole hydroxyl and also as a pharmacophore, a part of a molecule's structure that is responsible for its biological activity.

Research has shown that tryptophan derivatives are important components of many bioactive peptides, including those with antimicrobial and antihypertensive properties. rsc.org The modification of the tryptophan side chain, as seen in this compound, can lead to peptides with enhanced stability, improved binding affinity to their biological targets, or novel pharmacological profiles. For example, tryptophan-containing peptides have been investigated for their ability to form hydrogels with potential applications in biotechnology and medicine. Furthermore, derivatives of 5-hydroxy-tryptophan, which can be obtained from 5-benzyloxy-tryptophan, have been recognized for their therapeutic potential in treating various disorders.

The synthesis of complex indole alkaloids and other natural products has also benefited from the use of tryptophan analogues. rsc.org Methodologies developed for the asymmetric synthesis of tryptophan derivatives are critical for accessing these intricate molecular architectures. rsc.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 361576-58-1 |

| Molecular Formula | C23H26N2O5 |

| Molecular Weight | 410.5 g/mol |

| Appearance | Solid |

| Chirality | D-isomer |

Properties

Molecular Formula |

C23H26N2O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27)/t20-/m1/s1 |

InChI Key |

HPOOZLUZMYIOFF-HXUWFJFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Chemical Derivatization and Protecting Group Strategies for Boc 5 Benzyloxy D Tryptophan

Role and Management of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis. creative-peptides.comamericanpeptidesociety.org Its primary role is to temporarily block the nucleophilicity and reactivity of the α-amino group of an amino acid, allowing for the controlled formation of peptide bonds. The Boc group is favored for its stability under a range of conditions and its susceptibility to cleavage under specific acidic conditions. creative-peptides.comamericanpeptidesociety.org

Nα-Boc Protection Strategies and Optimization

The introduction of the Boc group onto the α-nitrogen (Nα) of 5-benzyloxy-D-tryptophan is a critical step in preparing it for use in peptide synthesis. This reaction is typically achieved by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The choice of base and solvent system can be optimized to maximize the yield and purity of the resulting Nα-Boc-5-benzyloxy-D-tryptophan.

Common conditions for this protection reaction include the use of bases such as sodium hydroxide (B78521) or triethylamine (B128534) in a solvent mixture like dioxane/water or tetrahydrofuran (B95107) (THF)/water. The optimization of these conditions is crucial to prevent side reactions, such as the formation of over-protected products or racemization of the chiral center.

Table 1: Representative Conditions for Nα-Boc Protection

| Reagent | Base | Solvent | Typical Yield |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Dioxane/Water | High |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (NEt₃) | Tetrahydrofuran (THF)/Water | Good to High |

Selective Boc Deprotection Methodologies

The removal of the Boc group, or deprotection, is a key step in peptide synthesis, as it liberates the α-amino group for subsequent coupling reactions. The Boc group is designed to be labile under acidic conditions. creative-peptides.comamericanpeptidesociety.org The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM). creative-peptides.comamericanpeptidesociety.org The reaction is typically rapid and clean, proceeding at room temperature.

However, the harsh acidity of TFA can sometimes lead to side reactions, particularly with sensitive amino acid residues like tryptophan. peptide.com The indole (B1671886) ring of tryptophan is susceptible to alkylation by the tert-butyl cation that is generated during Boc deprotection. peptide.com To mitigate this, scavengers such as triethylsilane or thioanisole (B89551) are often added to the deprotection cocktail to trap the reactive carbocation. peptide.com

Alternative, milder acidic conditions have also been developed for Boc deprotection to enhance selectivity and minimize side reactions. These include the use of other acids like hydrochloric acid (HCl) in an organic solvent or sulfonic acids. researchgate.netgoogle.com Recent research has also explored novel deprotection methods, such as using oxalyl chloride in methanol (B129727), which offers a mild alternative to traditional acid-mediated cleavage. rsc.orgrsc.orguky.edursc.org

Table 2: Common Reagents for Selective Nα-Boc Deprotection

| Reagent | Scavenger (if applicable) | Key Features |

|---|---|---|

| Trifluoroacetic acid (TFA) | Triethylsilane, Thioanisole | Standard, highly efficient method. creative-peptides.comamericanpeptidesociety.org |

| Hydrochloric Acid (HCl) in Organic Solvent | - | Milder than TFA, can offer better selectivity. researchgate.net |

| Oxalyl Chloride in Methanol | - | Mild, non-acidic conditions. rsc.orgrsc.orguky.edursc.org |

Indole Nitrogen Protection (Nin-Boc) and its Impact on Reactivity

While the Nα-amino group is the primary site for peptide bond formation, the indole nitrogen (Nin) of the tryptophan side chain also possesses reactivity. The unprotected indole ring is susceptible to oxidation and electrophilic attack, which can lead to undesired side products during peptide synthesis. uminho.pt To circumvent these issues, a strategy of protecting the indole nitrogen is often employed.

One common approach is the introduction of a second Boc group at the Nin position, creating a fully protected Nα-Boc-Nin-Boc-5-benzyloxy-D-tryptophan derivative. rsc.orglookchem.comrsc.org This protection is typically achieved using di-tert-butyl dicarbonate and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orglookchem.comrsc.org

Manipulation of the Benzyloxy Moiety

The benzyloxy group at the 5-position of the indole ring serves as a protecting group for the hydroxyl functionality. This protection is often necessary to prevent its interference in various chemical reactions. The benzyl (B1604629) ether is generally stable to the conditions used for Boc group manipulation.

Cleavage and Reintroduction of the Benzyl Ether

The removal of the benzyl ether protecting group is typically accomplished through catalytic hydrogenation. google.com This method involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This process, known as hydrogenolysis, selectively cleaves the benzyl-oxygen bond to yield the free hydroxyl group. This method is generally mild and does not affect many other functional groups, although it may be incompatible with other reducible groups in the molecule.

Alternatively, strong acids can also cleave benzyl ethers, but this method is less common due to its harshness and potential for side reactions. organic-chemistry.org The reintroduction of the benzyl ether, if required, can be achieved by reacting the free hydroxyl group with benzyl bromide or benzyl chloride in the presence of a base.

Side-Chain Functionalization and Modification

The presence of the benzyloxy group offers opportunities for further functionalization and modification of the tryptophan side chain. The aromatic ring of the benzyl group itself can be a site for chemical modification, although this is less common. More frequently, the benzyloxy group is removed to reveal the 5-hydroxyindole (B134679) moiety, which can then be used as a handle for introducing other functional groups.

The 5-hydroxy group can be alkylated, acylated, or used in various coupling reactions to attach probes, labels, or other molecules of interest. This allows for the site-specific modification of tryptophan-containing peptides, which is valuable in the development of therapeutic agents and biochemical tools. nih.govnih.gov The indole ring itself is a versatile platform for modification, and the presence of a substituent at the 5-position can influence the regioselectivity of further reactions on the indole nucleus. nih.gov

Synthesis of Structural Analogues and Derivatives for Research Applications

The strategic synthesis of structural analogues and derivatives of Boc-5-benzyloxy-D-tryptophan is a critical endeavor in medicinal chemistry and chemical biology. By systematically modifying the core structure, researchers can develop tool compounds to probe biological systems, elucidate structure-activity relationships (SAR), and discover novel therapeutic agents. The parent molecule, with its protected α-amino group (Boc), protected 5-hydroxy group (benzyl ether), and D-configuration, serves as a versatile scaffold for a wide range of chemical modifications. These derivatizations typically target the indole ring, the carboxylic acid, or the α-amino group, often requiring sophisticated protecting group strategies to achieve regioselectivity and maintain stereochemical integrity.

Protecting groups are fundamental to the synthesis of complex amino acid derivatives. In the context of tryptophan, the indole nitrogen can be susceptible to oxidation and unwanted alkylation during synthetic manipulations, particularly under acidic conditions used for Boc-group removal. peptide.com While the α-amino group in the target compound is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the 5-hydroxy functionality is masked as a benzyl (Bzl) ether, the indole N-H remains reactive. peptide.comorganic-chemistry.org For certain transformations, it is advantageous to protect the indole nitrogen as well. Common protecting groups for the indole moiety include Boc and formyl (CHO), each with distinct cleavage conditions that allow for orthogonal deprotection strategies in multi-step syntheses. peptide.com The choice of protecting groups is paramount, as their stability must be compatible with the reaction conditions employed for derivatization and their removal must be achievable without degrading the final product. thieme-connect.de

The synthesis of analogues often begins with a suitable precursor, such as 5-hydroxy-L-tryptophan. A typical sequence involves esterification of the carboxylic acid, protection of the α-amino group with Boc, and alkylation of the 5-hydroxy group with benzyl bromide to form the 5-benzyloxy intermediate. nih.gov Subsequent modifications can then be introduced. For instance, to explore the impact of substituents on the indole ring, Suzuki coupling reactions can be employed on a halogenated tryptophan derivative. nih.gov This approach allows for the introduction of a diverse array of aryl and heteroaryl groups.

Another key strategy involves the biocatalytic synthesis of D-tryptophan derivatives. researchgate.net Engineered enzymes, such as tryptophan synthase and specific aminotransferases, can provide a direct and highly enantioselective route to various substituted D-tryptophans from simple indole precursors. researchgate.net These enzymatic methods offer a powerful alternative to traditional chemical resolutions and chiral auxiliary-based syntheses. researchgate.netrsc.org

Furthermore, the synthesis of conformationally constrained analogues, such as those incorporating cyclopropane (B1198618) rings or furanoside scaffolds, represents an advanced strategy to limit the conformational flexibility of the molecule. nih.govclockss.org These rigid analogues are invaluable for mapping the bioactive conformation required for interaction with a biological target. clockss.org

The primary motivation for synthesizing these derivatives is often to investigate their interaction with specific biological targets. For example, derivatives of benzyloxy-tryptophan have been synthesized and evaluated as inhibitors of the L-type Amino Acid Transporter 1 (LAT1), a protein overexpressed in many types of cancer. nih.govresearchgate.net By creating a library of analogues with varied steric and electronic properties, researchers can systematically probe the binding pocket of the transporter to develop more potent and selective inhibitors. nih.gov

The tables below summarize various synthesized derivatives, highlighting the modifications made to the parent structure and their intended research applications.

Table 1: Derivatives of this compound with Modifications on the Indole Ring

| Derivative Structure/Modification | Synthetic Strategy | Research Application | Reference(s) |

|---|---|---|---|

| 5-Benzyloxy-L-tryptophan isomers (4-, 6-, 7-benzyloxy) | Alkylation of corresponding hydroxy-L-tryptophan precursors. nih.gov | Investigating positional isomer effects on LAT1 transporter inhibition. nih.gov | nih.gov |

| 5-(Substituted-benzyloxy)-L-tryptophan analogues | Suzuki coupling of a halogenated tryptophan intermediate with various boronic acids. nih.gov | To explore SAR by introducing steric bulk at the 5-position for LAT1 inhibition. nih.gov | nih.gov |

| 5-Methoxy-, 5-Chloro-, 5-Methyl-tryptophan analogues | Synthesized from substituted indoles via a Strecker amino acid synthesis strategy using a chiral auxiliary. rsc.org | Used in the total synthesis of argyrin A analogues to probe antibacterial activity. rsc.org | rsc.org |

Table 2: Derivatives with Modifications at the Carboxyl Group

| Derivative Structure/Modification | Synthetic Strategy | Research Application | Reference(s) |

|---|---|---|---|

| 5-Benzyloxy-L-tryptophan tetrazole bioisostere | Conversion of the carboxylic acid group to a tetrazole moiety. | Investigating the necessity of the carboxyl group for LAT1 transporter inhibition. nih.gov | nih.gov |

Applications of Boc 5 Benzyloxy D Tryptophan in Advanced Organic Chemistry and Chemical Biology Research

Utilization as a Chiral Building Block in Complex Molecular Scaffolds

The enantiopure nature of Boc-5-benzyloxy-D-tryptophan makes it a critical starting material for asymmetric synthesis, where the goal is to create complex, three-dimensional molecules with specific stereochemistry. researchgate.netull.es Amino acids are widely recognized as versatile chiral building blocks for synthesizing a vast array of target molecules, many of which have significant biological activity. researchgate.netrenyi.hu The D-configuration of this particular tryptophan derivative is especially useful for constructing molecules that are not found in nature or for designing peptide-based structures with enhanced stability.

Research has demonstrated the use of functionalized tryptophan derivatives in the synthesis of diverse and complex molecular scaffolds. For instance, synthetic strategies have been developed to create libraries of novel, three-dimensional molecular fragments inspired by natural products, using key building blocks that can be cyclized under various conditions. whiterose.ac.uk The indole (B1671886) ring of tryptophan, particularly when functionalized at the 5-position as in this compound, serves as a key handle for constructing polycyclic systems, such as carbazoles, which are prevalent motifs in many biologically active compounds. mostwiedzy.pl The Pictet-Spengler reaction, a classic method for synthesizing tetrahydro-β-carbolines, frequently employs tryptophan derivatives to generate stereochemically defined products. mdpi.com The N-Boc and 5-benzyloxy groups provide protection during these intricate synthetic sequences, preventing unwanted side reactions and allowing for controlled, stepwise elaboration of the molecular framework.

The use of D-amino acid derivatives like this compound allows chemists to access the enantiomers of natural products or to create entirely new chiral architectures. These "unnatural" stereoisomers are crucial in medicinal chemistry for studying structure-activity relationships (SAR) and developing drugs with improved pharmacological profiles.

Incorporation into Peptides and Peptidomimetics

This compound is a key reagent in the chemical synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The incorporation of this D-amino acid can confer unique properties, such as increased resistance to enzymatic degradation by proteases, leading to a longer biological half-life.

In modern peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique. dntb.gov.ua this compound is well-suited for the Boc/Bzl protection strategy in SPPS. wikipedia.org In this approach, the α-amino group is temporarily protected by the tert-butoxycarbonyl (Boc) group, which is sensitive to acid and can be removed with reagents like trifluoroacetic acid (TFA) to allow for the step-wise addition of the next amino acid in the sequence. wikipedia.org

Simultaneously, the reactive side chain of the tryptophan residue is protected to prevent undesired reactions. The 5-benzyloxy group on the indole ring serves as a "permanent" side-chain protecting group. peptide.com This benzyl-based protection is stable to the mild acidic conditions used for Boc removal but can be cleaved at the end of the synthesis during the final step, which typically involves strong acids like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org This orthogonal protection scheme is fundamental to the successful assembly of the desired peptide chain on a solid support. peptide.com The use of Boc-protected tryptophan derivatives is essential for preventing side reactions like oxidation or modification of the indole nucleus during synthesis and cleavage steps. peptide.com

Table 1: Protecting Groups in Boc/Bzl SPPS Strategy

| Protecting Group | Position | Role | Cleavage Condition |

| Boc (tert-butoxycarbonyl) | α-Amino Group | Temporary | Mild Acid (e.g., TFA) wikipedia.org |

| Bzl (benzyl) | Side Chain (e.g., 5-OH of Trp) | Permanent | Strong Acid (e.g., HF) wikipedia.org |

While SPPS dominates in research settings, solution-phase peptide synthesis remains a valuable method, particularly for large-scale industrial production and for the synthesis of "difficult sequences" that are prone to aggregation and yield poor results in SPPS. wikipedia.orgthieme-connect.com In solution-phase synthesis, protected amino acids and peptide fragments are coupled in a suitable solvent. ekb.eg

This compound is readily employed in these strategies. The synthesis involves the activation of the carboxyl group of one amino acid (or peptide) and its reaction with the free amino group of another. ekb.eg The Boc group prevents self-polymerization by blocking the N-terminus, while the benzyloxy group protects the side chain. google.com After each coupling step, the Boc group is selectively removed to prepare the growing peptide chain for the next coupling reaction. Solution-phase methods can sometimes avoid issues like epimerization (loss of stereochemical purity) that can occur under certain SPPS conditions. thieme-connect.com

The incorporation of this compound is a key strategy for creating modified peptide structures with tailored properties. anaspec.com The use of a D-amino acid is a common approach to increase a peptide's stability against proteolytic enzymes, which are typically specific for L-amino acids. Furthermore, the 5-benzyloxy group offers a site for further chemical modification. For example, after deprotection of the benzyl (B1604629) group to reveal the 5-hydroxy-tryptophan residue, this position can be used for conjugation to other molecules, such as fluorescent labels, drugs, or polymers, to create specialized bioconjugates.

The synthesis of α-amanitin, a bicyclic octapeptide toxin, highlights the use of specifically functionalized tryptophan building blocks. In one synthetic route, a 6-benzyloxy-L-tryptophan derivative was synthesized and incorporated into the peptide backbone, demonstrating how such modifications are crucial for accessing complex natural product architectures. Similarly, this compound provides a gateway to novel peptide analogs with unique structural and functional attributes.

Contributions to Asymmetric Catalysis and Ligand Design

Amino acids and their derivatives are foundational to the field of asymmetric catalysis, where they are used to create chiral environments that guide chemical reactions to produce one enantiomer of a product over the other. researchgate.netrenyi.hu They can function as chiral ligands for metal catalysts or as purely organic catalysts (organocatalysts).

While specific research detailing this compound as a catalyst or ligand is not prominent, derivatives of tryptophan have been successfully employed in this capacity. For example, tryptophan-derived bifunctional catalysts have been used to achieve high diastereo- and enantioselectivities in vinylogous aldol (B89426) reactions. nih.gov The rigid indole structure and defined stereochemistry of tryptophan make it an excellent scaffold for designing chiral ligands that can coordinate to a metal center, thereby inducing asymmetry in catalytic transformations like hydroalkoxylation or cyclization reactions. acs.org Given its defined stereochemistry and functional handles, this compound represents a potential precursor for the rational design of novel chiral ligands and organocatalysts for a variety of asymmetric C-C bond-forming reactions. nih.gov

Precursor in the Synthesis of Radiotracers or Labeled Compounds for in vitro Research

A significant application of this compound is in the synthesis of radiolabeled compounds for biomedical imaging and in vitro research. researchgate.netnih.gov Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers—biologically active molecules tagged with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F).

Tryptophan metabolism pathways, particularly the one involving the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), are often upregulated in diseases like cancer. researchgate.netnih.gov This has driven the development of radiolabeled tryptophan analogs to visualize and study these processes. For instance, the PET radiotracer (S)-[¹⁸F]FETrp ((S)-1-(2-[¹⁸F]fluoroethyl)tryptophan) has shown promise for imaging IDO1 activity. nih.gov

The synthesis of such tracers often starts from an appropriately protected tryptophan precursor. Research has shown that enantiomerically pure tosylate precursors for these radiotracers can be obtained in a multi-step synthesis starting from Nα-Boc-D-tryptophan. researchgate.netnih.gov The Boc protecting group is crucial during the initial synthetic steps to modify the side chain, and the D-enantiomer is used to access the specific stereochemistry required for the final radiotracer. Although the final product in the cited example is the (S)-enantiomer, the synthesis demonstrates the utility of the protected D-tryptophan starting material in complex synthetic pathways that may involve stereochemical inversions to reach the desired target. The development of robust, automated radiosynthesis procedures from these precursors is critical for facilitating clinical and preclinical investigations of these important imaging agents. researchgate.netnih.gov

Table 2: Research Findings on Radiotracer Synthesis from Boc-Tryptophan Precursors

| Radiotracer | Precursor | Key Finding | Reference |

| (S)-[¹⁸F]FETrp | Nα-Boc-D-tryptophan | An enantiopure tosylate precursor was synthesized from Nα-Boc-D-tryptophan, enabling an automated, epimerization-free radiosynthesis. | researchgate.netnih.gov |

| L- and D-5-[¹⁸F]fluorotryptophan | Boc/tBu protected boronic acid precursors | Synthesized via Cu(I) catalyzed [¹⁸F]fluorodeboronylation for preclinical studies of IDO1 and TDO2 activity. | researchgate.net |

Advanced Analytical Methodologies for the Characterization of Boc 5 Benzyloxy D Tryptophan

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of Boc-5-benzyloxy-D-tryptophan rely on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, conformation, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide unambiguous evidence for the connectivity of atoms and offer insights into the molecule's conformational dynamics in solution.

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole (B1671886) and benzyl (B1604629) groups, the α- and β-protons of the tryptophan backbone, and the protons of the tert-butoxycarbonyl (Boc) protecting group. The presence of rotamers, due to restricted rotation around the amide bond of the Boc group, can lead to the appearance of two sets of signals for nearby protons, complicating the spectrum. researchgate.net Chemical exchange NMR experiments, such as 1D NOESY, can be used to confirm the presence of these equilibrating conformers. researchgate.net

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and chemical environment.

Detailed analysis of NMR data for structurally similar compounds, such as N-Boc-L-tryptophan and its derivatives, provides a basis for assigning the signals in the spectra of this compound. rsc.orgd-nb.info For instance, the characteristic signals for the indole ring and the Boc group are well-documented. rsc.orggoogle.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole NH | ~10.8 | Singlet |

| Aromatic (Indole & Benzyl) | 6.8 - 7.5 | Multiplet |

| Benzyl CH₂ | ~5.1 | Singlet |

| α-CH | ~4.4 | Multiplet |

| β-CH₂ | 3.1 - 3.3 | Multiplet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (Boc & COOH) | 155 - 175 |

| Aromatic (Indole & Benzyl) | 100 - 152 |

| Benzyl CH₂ | ~70 |

| C(CH₃)₃ (Boc) | ~80 |

| α-CH | ~55 |

| β-CH₂ | ~28 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate intact molecular ions with minimal fragmentation. nih.gov

The molecular ion of this compound (C₂₃H₂₆N₂O₅) is expected to be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus a proton [M+H]⁺ or other adducts like [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the selected molecular ion to produce a characteristic pattern of fragment ions. The fragmentation of tryptophan derivatives is well-studied and often involves the loss of the Boc group (100 Da), the carboxylic acid group (45 Da), and cleavages within the amino acid side chain. nih.govlibretexts.org The fragmentation of tryptophan-derived metabolites can be induced during ESI, leading to the formation of a spiro[cyclopropane-indolium] backbone through N-Cα bond dissociation. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 423.19 | Protonated molecular ion |

| [M+Na]⁺ | 445.17 | Sodium adduct of the molecular ion |

| [M-Boc+H]⁺ | 323.14 | Loss of the Boc group |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess, a critical parameter for a chiral compound.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier like trifluoroacetic acid, is commonly used to determine the chemical purity. sigmaaldrich.com

The determination of enantiomeric purity requires the use of a chiral stationary phase (CSP) in what is known as chiral HPLC. Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin, teicoplanin, or ristocetin (B1679390) A, have proven to be effective for the separation of N-protected amino acids, including t-Boc derivatives. sigmaaldrich.com The separation is based on the differential interaction of the two enantiomers with the chiral selector of the stationary phase, leading to different retention times. For t-Boc amino acids, reversed-phase mode is often the preferred choice for analysis on these types of columns. sigmaaldrich.com Another approach for chiral separation is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility of this compound, direct analysis by GC is not feasible. However, it can be analyzed after conversion into a more volatile derivative. mdpi.com This typically involves derivatization of the polar functional groups, namely the carboxylic acid and the N-H of the indole ring.

Common derivatization procedures for amino acids include esterification of the carboxylic acid group (e.g., to form a methyl or ethyl ester) and acylation of the amino and indole groups. However, the Boc protecting group is sensitive to acidic conditions often used for esterification. Therefore, derivatization methods must be chosen carefully to avoid its cleavage. mdpi.com Given the availability and effectiveness of HPLC methods for this compound, GC is less commonly employed for its routine analysis.

Spectrophotometric and Other Optical Methods (e.g., Optical Rotation)

Optical methods provide valuable information regarding the concentration and chiral nature of this compound.

Optical rotation is a fundamental property of chiral molecules and is used to determine the enantiomeric purity and to characterize the specific enantiomer. The specific rotation, [α]D, is measured using a polarimeter at a specific wavelength (usually the sodium D-line at 589 nm), temperature, and concentration in a given solvent. nih.gov The sign and magnitude of the optical rotation are characteristic of the enantiomer. For D-amino acid derivatives, a positive optical rotation is often observed, but this is not a universal rule and must be determined experimentally. researchgate.net

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, as the indole and benzyl chromophores absorb ultraviolet light. A concentration-dependent calibration curve can be established by measuring the absorbance at a specific wavelength. While not providing detailed structural information, it is a simple and rapid method for concentration determination.

Theoretical and Computational Studies on Boc 5 Benzyloxy D Tryptophan

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of Boc-5-benzyloxy-D-tryptophan, a protected amino acid derivative, is of significant interest for understanding its reactivity and interactions. Theoretical studies, often employing quantum chemical calculations, have been instrumental in elucidating the stable conformers of tryptophan and its derivatives. For the parent molecule, tryptophan, extensive first-principles investigations have identified numerous distinct minima on its potential energy surface, stabilized by a variety of noncovalent interactions including OH-π, NH-π, CH-π, CH-O, and π-π interactions. researchgate.net Conformers featuring intramolecular hydrogen bonds, particularly between the amino and carboxyl groups (NH--O), generally exhibit higher stability. researchgate.net

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior and conformational heterogeneity of these molecules in different environments. nih.gov For instance, MD simulations have been used to study the folding of tryptophan-containing peptides, revealing the crucial role of the tryptophan side chain dynamics. plos.org In the context of Boc-protected tryptophan derivatives, MD simulations can shed light on how the bulky tert-butoxycarbonyl (Boc) and benzyloxy groups influence the conformational preferences of the tryptophan core. These simulations can reveal the plausible origins of conformational heterogeneity observed in both solid and solution phases at an atomistic level. nih.gov

| Computational Method | Focus of Study | Key Findings |

| Quantum Chemical Calculations | Stable conformers of tryptophan | Identification of multiple stable conformers stabilized by various noncovalent interactions. researchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational heterogeneity of protected peptides | Elucidation of the influence of protecting groups on conformational preferences and dynamics. nih.gov |

| NMR and Fluorescence Spectroscopy | Tryptophan side chain rotamer populations | Correlation of specific conformations with distinct photophysical properties. nih.gov |

In Silico Prediction of Reaction Pathways and Selectivity

Computational chemistry offers valuable tools for predicting the reaction pathways and selectivity of chemical transformations involving this compound. In silico methods can be used to model various reactions, such as electrophilic substitutions on the indole (B1671886) ring or reactions at the amino acid backbone.

For electrophilic substitution on the indole ring of tryptophan, theoretical calculations can predict the relative reactivity of different positions. nih.gov Computational analysis has suggested that for certain reactions, substitution at the 5- and 7-positions of the indole ring is favored over the 6-position. researchgate.net These predictions are crucial for designing synthetic routes to specifically modified tryptophan analogues. For instance, the synthesis of 5- and 6-boronotryptophan derivatives relies on understanding and controlling the regioselectivity of borylation reactions. nih.gov

The enzymatic synthesis of tryptophan analogues is another area where in silico modeling is highly beneficial. The catalytic cycle of enzymes like tryptophan synthase (TrpB), which involves the reaction of an indole with serine, can be computationally modeled to understand substrate specificity and identify potential side reactions. acs.org For example, when using a substituted indole like 4-nitroindole, computational models can help elucidate putative pathways, including the desired reaction to form the corresponding tryptophan analogue and competitive side reactions. acs.org This understanding is vital for enzyme engineering efforts aimed at creating catalysts for the synthesis of novel tryptophan derivatives. acs.org

Furthermore, computational studies can predict the antioxidant activity of tryptophan derivatives by calculating reaction enthalpies for mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SPLET). researchgate.net These calculations can help identify which substituents on the indole ring are likely to enhance antioxidant properties. researchgate.net Such predictive power is invaluable for the rational design of novel antioxidants based on the tryptophan scaffold.

| Reaction Type | Computational Approach | Predicted Outcome |

| Electrophilic Substitution | Theoretical Reactivity Calculations | Regioselectivity of substitution on the indole ring. nih.govresearchgate.net |

| Enzymatic Synthesis | Modeling of Catalytic Cycles | Substrate specificity and potential side products. acs.org |

| Antioxidant Activity | Calculation of Reaction Enthalpies | Prediction of antioxidant potential based on substituent effects. researchgate.net |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis (Chemically focused)

Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. In the context of this compound and related derivatives, QSRR can be a powerful tool for understanding and predicting their behavior in various chemical processes.

A key application of QSRR is in chromatography, where it can be used to model the retention behavior of molecules. mdpi.comresearchgate.net By developing QSRR models, the retention time of a compound can be predicted based on a set of calculated molecular descriptors. mdpi.comresearchgate.net These descriptors can include parameters like molecular weight, number of multiple bonds, and various topological indices. bg.ac.rs For tryptophan and its metabolites, QSRR models have been successfully developed to describe their retention in high-performance liquid chromatography (HPLC) systems under different conditions. mdpi.comresearchgate.net Such models are valuable for developing analytical methods and for gaining insights into the interactions between the analyte and the stationary phase.

Beyond chromatography, QSRR can be applied to predict the reactivity of tryptophan derivatives in various chemical reactions. For example, the antioxidant activity of substituted tryptophans has been shown to have a linear dependence on calculated parameters like Hammett constants and the energy of the highest occupied molecular orbital (E-HOMO). researchgate.net This allows for the selection of suitable substituents to synthesize novel antioxidants with enhanced activity. researchgate.net

The development of robust QSRR models often involves selecting the most relevant molecular descriptors from a large pool of calculated properties. researchgate.net Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are commonly used to build and validate these models. bg.ac.rs The predictive power of a QSRR model is crucial for its practical application in designing new molecules with desired properties. researchgate.net

| Application Area | Molecular Descriptors Used | Predicted Property |

| HPLC Retention | Molecular weight, number of multiple bonds, topological indices. mdpi.combg.ac.rs | Retention time. mdpi.comresearchgate.net |

| Antioxidant Activity | Hammett constants, E-HOMO. researchgate.net | Reaction enthalpies (BDE, IP, PA). researchgate.net |

| General Reactivity | Various topological and quantum-chemical descriptors. researchgate.net | Reaction rates or equilibrium constants. |

Stereochemical Modeling and Chirality Prediction

The stereochemistry of this compound is a critical determinant of its biological activity and its utility as a chiral building block in synthesis. Computational modeling plays a significant role in understanding and predicting the stereochemical outcomes of reactions involving this and related chiral molecules.

The synthesis of enantiopure tryptophan analogues often relies on stereoselective reactions where the chirality is controlled by a catalyst or a chiral auxiliary. researchgate.net Theoretical studies can be employed to model the transition states of these reactions to rationalize the observed stereoselectivity. For instance, in the asymmetric synthesis of tryptophan derivatives using a chiral phase-transfer catalyst, computational models of the transition state can explain the observed enantiomeric excess. acs.org

Molecular dynamics simulations can also be used to explore the transport mechanism of tryptophan derivatives across biological membranes, which can be a stereoselective process. nih.gov By simulating the interaction of different enantiomers with transporter proteins like the Large Amino Acid Transporter 1 (LAT1), researchers can gain insights into the structural basis for stereospecific recognition and transport. nih.gov This is particularly relevant for the design of amino acid-based drugs and probes.

Furthermore, computational methods can be used to predict the chiroptical properties of molecules, such as their circular dichroism (CD) spectra. By comparing calculated CD spectra with experimental data, the absolute configuration of a newly synthesized chiral molecule can be determined. researchgate.net This is a powerful tool for confirming the stereochemical integrity of enantiopure products.

The development of biocatalytic routes to enantiopure tryptophan analogues also benefits from computational modeling. Understanding the catalytic mechanism of enzymes like tryptophan synthase allows for the rational design of mutant enzymes with altered or improved stereoselectivity for non-natural substrates. acs.org

| Application | Computational Technique | Information Gained |

| Asymmetric Synthesis | Transition State Modeling | Rationalization of enantioselectivity. acs.org |

| Biological Transport | Molecular Dynamics Simulations | Understanding of stereospecific interactions with transporter proteins. nih.gov |

| Structure Elucidation | Calculation of Chiroptical Properties | Determination of absolute configuration. researchgate.net |

| Biocatalysis | Enzyme Mechanism Modeling | Design of stereoselective biocatalysts. acs.org |

Future Research Directions and Emerging Methodologies Involving Boc 5 Benzyloxy D Tryptophan

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and modification of complex molecules, aiming to reduce environmental impact and improve safety. peptide.com Future work on Boc-5-benzyloxy-D-tryptophan will likely incorporate these principles, moving away from hazardous solvents and harsh reagents. peptide.com

One promising area is the adoption of solvent-free reaction conditions. Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a powerful alternative to traditional solvent-based methods. scirp.org For instance, the deprotection of the N-Boc group, a common step in the utilization of this compound, can be achieved efficiently by ball milling with reagents like p-toluenesulfonic acid in solvent-free conditions. scirp.org This method is not only environmentally friendly but also can be faster and produce higher yields. scirp.org

Another green approach involves the use of deep eutectic solvents (DESs). A DES comprising choline (B1196258) chloride and p-toluenesulfonic acid has been shown to be an effective and sustainable medium for N-Boc deprotection at room temperature. mdpi.com This system acts as both the solvent and the catalyst, simplifying the process and avoiding the use of volatile organic compounds. mdpi.com Such strategies could be adapted for various transformations involving this compound, including the selective removal of the Boc group while leaving other protecting groups, like the benzyl (B1604629) ether, intact. mdpi.com

In the context of solid-phase peptide synthesis (SPPS), where Boc-protected amino acids are fundamental building blocks, significant efforts are being made to replace hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). peptide.com Research into greener alternatives such as γ-valerolactone (GVL), N-formylmorpholine (NFM), and even water-based systems is ongoing. peptide.comcsic.es The development of water-dispersible nanoparticles of Boc-amino acids, created by pulverization in a ball mill, represents an innovative strategy to enable peptide synthesis in aqueous media. csic.es Applying these techniques to this compound could make its incorporation into peptides significantly more sustainable. peptide.comcsic.es

Integration with Automated Synthesis and High-Throughput Screening Platforms

The synergy between automated synthesis and high-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science. Integrating this compound into these platforms is a key direction for future research, enabling the rapid generation and evaluation of novel derivatives.

Automated solid-phase peptide synthesis (SPPS) systems, which have been optimized for Boc-based chemistry, can readily incorporate this compound to create libraries of peptides with this specific non-canonical amino acid. luxembourg-bio.com Automated synthesizers allow for precise control over coupling reactions, deprotection steps, and purification, facilitating the production of a large number of distinct peptide sequences for further study. luxembourg-bio.com Similarly, automated radiosynthesis platforms, developed for producing complex molecules like PET imaging agents from Boc-protected precursors, could be adapted for creating labeled versions of this compound derivatives for biological tracking and imaging studies. nih.gov

Once libraries of compounds derived from this compound are synthesized, HTS platforms are essential for evaluating their biological activity or material properties. For example, fluorescence-based assays have been developed to screen vast chemical libraries for inhibitors of tryptophan-catabolizing enzymes like IDO1 and TDO, which are important targets in cancer immunotherapy. nih.gov These assays can be run in 384- or 1536-well formats, allowing for the rapid testing of tens of thousands of compounds. nih.gov

A particularly advanced HTS methodology is droplet microfluidics, which enables ultrahigh-throughput screening (uHTS) of up to 10⁷ experiments per day. acs.orgbiorxiv.org This technique encapsulates single cells or reactions in picoliter-volume droplets, minimizing reagent consumption. acs.orgysu.am While tryptophan itself is not fluorescent, innovative biosensors, such as those based on DNA aptamers, have been engineered to generate a fluorescent signal upon binding to tryptophan or its derivatives. acs.orgbiorxiv.orgsemanticscholar.org This approach allows for the directed evolution of enzymes like tryptophan synthase and the screening of compound libraries in a highly efficient manner. acs.orgbiorxiv.orgsemanticscholar.org Integrating this compound derivatives into such uHTS systems could accelerate the discovery of new bioactive molecules for a wide range of applications. acs.orgchiralpedia.com

Exploration of Novel Chemical Transformations and Reactivities

Expanding the chemical toolbox for modifying this compound is crucial for creating novel analogs with tailored properties. Future research will focus on exploring new reactions that can selectively functionalize different parts of the molecule, such as the indole (B1671886) ring.

One of the most powerful emerging strategies is C-H bond functionalization. This approach allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical route to complex molecules. For instance, rhodium-catalyzed annulation between Boc-protected anilines and alkynyl chlorides has been used to synthesize non-canonical tryptophans. nih.gov A similar strategy could potentially be applied to further modify the benzyloxy group's aromatic ring on this compound. Furthermore, visible-light photocatalysis enables the selective C-2 alkylation of the indole ring in tryptophan and tryptophan-containing peptides under mild conditions, a method that shows excellent tolerance for sensitive functional groups. rsc.org

Late-stage functionalization, which involves modifying a complex molecule in the final steps of a synthesis, is particularly valuable. Mild transition-metal-catalyzed cross-coupling reactions, such as the Negishi cross-coupling, provide an effective means to introduce alkyl groups onto halogenated tryptophan precursors. d-nb.info This suggests a potential synthetic route where a halogenated version of Boc-D-tryptophan could be synthesized and then diversified at a late stage with the benzyloxy group or other functionalities.

Additionally, methods for direct N-alkylation of the indole ring of Nα-protected tryptophans have been developed, providing quick and epimerization-free access to derivatives that can be directly incorporated into peptides. thieme-connect.com Applying these novel transformations to this compound will enable the creation of a diverse array of analogs for biological and material science applications. nih.govrsc.org

Table 1: Emerging Methodologies for Derivatization of Protected Tryptophans

| Methodology | Description | Potential Application to this compound | Key Advantages |

| Green Deprotection | Use of deep eutectic solvents or mechanochemistry for the removal of the Boc protecting group. scirp.orgmdpi.com | Sustainable and efficient removal of the Boc group without affecting the benzyl ether or causing racemization. | Environmentally friendly, reduced waste, often faster reaction times. scirp.orgmdpi.com |

| Automated Synthesis | Integration into automated SPPS or other synthesis platforms. luxembourg-bio.comnih.gov | Rapid and systematic synthesis of peptide libraries or other derivatives containing the core molecule. | High throughput, reproducibility, reduced manual labor. luxembourg-bio.com |

| Droplet Microfluidics HTS | Ultrahigh-throughput screening using picoliter-volume droplets and fluorescent biosensors. acs.orgbiorxiv.org | Screening of large libraries of derivatives for biological activity (e.g., enzyme inhibition). | Massive parallelism, minimal reagent use, quantitative analysis. acs.orgysu.am |

| C-H Functionalization | Direct modification of C-H bonds, often using photocatalysis or transition metal catalysts. nih.govrsc.org | Selective alkylation or arylation at the C-2, C-4, C-6, or C-7 positions of the indole ring. | High atom economy, access to novel chemical space, mild reaction conditions. nih.govrsc.org |

| Negishi Cross-Coupling | Palladium-catalyzed coupling of organozinc compounds with organic halides. d-nb.info | Late-stage functionalization to introduce diverse alkyl or aryl groups onto a pre-functionalized indole core. | Mild conditions, good functional group tolerance. d-nb.info |

Innovations in Chiral Separation and Purification Technologies

The purification of single enantiomers like this compound from racemic mixtures is a critical and often challenging step. Innovations in chiral separation technologies are focused on improving efficiency, scalability, and sustainability. chiralpedia.comrotachrom.com

High-Performance Liquid Chromatography (HPLC) remains the most widely used technique for chiral separations in both research and industry. rotachrom.comresearchgate.net The development of novel chiral stationary phases (CSPs) has been a key driver of innovation. For tryptophan derivatives, several types of CSPs have proven effective:

Cinchona Alkaloid-Based Zwitterionic CSPs : These have demonstrated high efficiency in separating enantiomers of various monosubstituted tryptophan derivatives. nih.gov

Macrocyclic Glycopeptide-Based CSPs : Columns based on selectors like teicoplanin are highly effective for resolving fluorinated tryptophan analogs and other derivatives, often providing baseline separation in minutes. mdpi.com The combination of a teicoplanin selector with a zwitterionic column can offer superior resolution for Boc-protected tryptophan enantiomers. mdpi.com

Cyclodextrin-Based CSPs : Sulfobutylether-β-cyclodextrin, used either in the mobile phase or coated on a stationary phase, has been successful in resolving N-Boc-tryptophan enantiomers. researchgate.net

Supercritical Fluid Chromatography (SFC) is gaining prominence as a greener, faster, and often more efficient alternative to HPLC. chiralpedia.comresearchgate.net By using supercritical CO₂ as the primary mobile phase, SFC significantly reduces the consumption of organic solvents, lowering both costs and environmental impact. rotachrom.com It is compatible with many of the same chiral columns used in HPLC and is particularly well-suited for preparative-scale purifications. chiralpedia.comrotachrom.com

Beyond traditional column chromatography, other innovative techniques are emerging. Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, avoids the use of solid stationary phases, which can degrade over time, and offers high loadability and yield, making it suitable for industrial-scale purification. rotachrom.com Additionally, the development of novel materials like covalent organic frameworks (COFs) as chiral sorbents holds promise for future advancements in enantioseparation. researchgate.net

Table 2: Comparison of Chiral Separation Technologies for Tryptophan Derivatives

| Technology | Principle | Chiral Selectors/Phases | Advantages for this compound | Disadvantages |

| HPLC | Differential partitioning between a mobile phase and a solid chiral stationary phase (CSP). rotachrom.com | Cinchona alkaloids, macrocyclic glycopeptides (teicoplanin), cyclodextrins, polysaccharides. nih.govmdpi.comresearchgate.net | High resolution, well-established methods, wide variety of available CSPs for method optimization. rotachrom.comresearchgate.net | High solvent consumption, high cost of chiral columns, limited scalability for some methods. rotachrom.com |

| SFC | Differential partitioning using a supercritical fluid (typically CO₂) as the mobile phase. rotachrom.com | Similar CSPs to HPLC. chiralpedia.com | Faster separations, reduced organic solvent use (greener), lower operating costs, good for preparative scale. rotachrom.com | Higher initial equipment cost, potential solubility issues for highly polar compounds. rotachrom.com |

| CPC | Liquid-liquid partitioning without a solid support. rotachrom.com | Chiral selectors can be added to the liquid phases. | High yield and purity, no irreversible adsorption, easily scalable, lower cost for large scale. rotachrom.com | Method development can be more complex than HPLC/SFC. |

| CE | Separation based on differential electrophoretic mobility in a capillary containing a chiral selector. researchgate.net | Cyclodextrins are commonly used as buffer additives. rotachrom.com | High efficiency, very small sample volume required, fast analysis times. researchgate.net | Primarily an analytical technique, not easily scalable for preparative purification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.